Cas no 1262004-72-7 (2-(3-Methylsulfonylphenyl)nicotinic acid)

2-(3-Methylsulfonylphenyl)nicotinic acid is a specialized organic compound featuring a nicotinic acid core substituted with a 3-methylsulfonylphenyl group. This structural configuration imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The methylsulfonyl moiety enhances electrophilic character, facilitating selective functionalization, while the nicotinic acid framework offers versatility as a building block for heterocyclic derivatives. Its well-defined purity and stability make it suitable for research applications, particularly in medicinal chemistry, where it may serve as an intermediate for bioactive molecules. The compound’s distinct electronic properties also support its use in materials science for designing functionalized polymers or ligands.
2-(3-Methylsulfonylphenyl)nicotinic acid structure
1262004-72-7 structure
Product Name:2-(3-Methylsulfonylphenyl)nicotinic acid
CAS No:1262004-72-7
MF:C13H11NO4S
MW:277.295742273331
MDL:MFCD18318292
CID:2768831
PubChem ID:53224210
Update Time:2025-05-21

2-(3-Methylsulfonylphenyl)nicotinic acid Chemical and Physical Properties

Names and Identifiers

    • DTXSID90688174
    • MFCD18318292
    • 1262004-72-7
    • 2-[3-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid
    • 2-(3-METHYLSULFONYLPHENYL)NICOTINIC ACID
    • 2-(3-Methylsulfonylphenyl)nicotinic acid, 95%
    • 2-(3-Methylsulfonylphenyl)nicotinic acid
    • MDL: MFCD18318292
    • Inchi: 1S/C13H11NO4S/c1-19(17,18)10-5-2-4-9(8-10)12-11(13(15)16)6-3-7-14-12/h2-8H,1H3,(H,15,16)
    • InChI Key: RRYONFLKXCDDSY-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC=C(C2C(C(=O)O)=CC=CN=2)C=1)(=O)=O

Computed Properties

  • Exact Mass: 277.04087901Da
  • Monoisotopic Mass: 277.04087901Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 428
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 92.7Ų

2-(3-Methylsulfonylphenyl)nicotinic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB325104-5 g
2-(3-Methylsulfonylphenyl)nicotinic acid, 95%; .
1262004-72-7 95%
5 g
€1,159.00 2023-07-19
abcr
AB325104-5g
2-(3-Methylsulfonylphenyl)nicotinic acid, 95%; .
1262004-72-7 95%
5g
€1159.00 2025-02-17

Additional information on 2-(3-Methylsulfonylphenyl)nicotinic acid

2-(3-Methylsulfonylphenyl)nicotinic Acid: A Comprehensive Overview

The compound with CAS No. 1262004-72-7, commonly referred to as 2-(3-Methylsulfonylphenyl)nicotinic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a nicotinic acid moiety with a methylsulfonylphenyl group. The methylsulfonylphenyl group, attached at the third position of the phenyl ring, introduces interesting electronic and steric properties, making this compound a valuable subject for both academic research and potential therapeutic applications.

Recent studies have highlighted the biological activity of 2-(3-Methylsulfonylphenyl)nicotinic acid, particularly its potential as a modulator of nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in various physiological processes, including neurotransmission, pain perception, and cognitive functions. The ability of this compound to interact with nAChRs has positioned it as a promising candidate for the development of treatments targeting conditions such as Alzheimer's disease, nicotine addiction, and chronic pain.

The synthesis of 2-(3-Methylsulfonylphenyl)nicotinic acid involves a multi-step process that typically begins with the preparation of the methylsulfonylphenyl derivative. This is followed by coupling reactions to introduce the nicotinic acid moiety. Researchers have explored various synthetic strategies, including microwave-assisted synthesis and catalytic methods, to optimize the yield and purity of the compound. These advancements have not only improved the scalability of the synthesis but also opened avenues for further structural modifications to enhance bioavailability and efficacy.

In terms of pharmacokinetics, 2-(3-Methylsulfonylphenyl)nicotinic acid exhibits favorable properties that make it suitable for systemic administration. Studies have shown that the compound has moderate solubility in aqueous solutions and demonstrates reasonable stability under physiological conditions. Its ability to cross cellular membranes suggests potential for targeting both central and peripheral nervous systems, which is critical for its envisaged therapeutic applications.

The in vitro evaluation of this compound has revealed its potent activity against various receptor subtypes. For instance, it shows high affinity for α4β2 nAChRs, which are implicated in nicotine dependence and smoking cessation therapies. Additionally, preclinical studies have demonstrated that 2-(3-Methylsulfonylphenyl)nicotinic acid can modulate pain pathways by interacting with α7 nAChRs, offering new insights into its potential role in analgesic therapies.

One of the most exciting developments in recent research is the exploration of 2-(3-Methylsulfonylphenyl)nicotinic acid as a lead compound for drug discovery. By leveraging computational chemistry tools such as molecular docking and pharmacophore modeling, scientists have identified key structural features that contribute to its receptor-binding affinity. These findings have paved the way for rational drug design efforts aimed at improving selectivity and reducing off-target effects.

Moreover, the environmental impact of synthesizing 2-(3-Methylsulfonylphenyl)nicotinic acid has been a topic of interest among green chemists. Researchers are actively exploring sustainable methods to reduce waste generation and energy consumption during its production. Techniques such as catalytic hydrogenation and solvent-free reactions are being evaluated to align with eco-friendly manufacturing practices.

In conclusion, 2-(3-Methylsulfonylphenyl)nicotinic acid represents a compelling molecule with diverse applications in both academic research and therapeutic development. Its unique structure, coupled with promising biological activities, positions it as a valuable asset in the pursuit of novel drugs targeting nicotinic acetylcholine receptors. As research continues to unfold, this compound is expected to contribute significantly to our understanding of receptor pharmacology and open new avenues for treating debilitating diseases.

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